![molecular formula C8H4Cl2F2O2 B1447418 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1803787-21-4](/img/structure/B1447418.png)
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde, commonly known as DCMDB, is an organochlorine compound and a member of the benzaldehyde family. It is a colorless liquid with a pleasant odor and a boiling point of 156-158 °C. DCMDB is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-4,5-difluorobenzaldehyde and 2,4-dichloro-5-fluorobenzaldehyde.
Scientific Research Applications
DCMDB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-4,5-difluorobenzaldehyde and 2,4-dichloro-5-fluorobenzaldehyde. In addition, DCMDB is used in the synthesis of polymers, such as polyurethanes and polycarbonates, and in the production of inks and dyes.
Mechanism Of Action
The mechanism of action of DCMDB is not well understood. However, it is believed that the compound undergoes a nucleophilic substitution reaction with a nucleophile, such as a halide ion, to form a new compound. This reaction is believed to be the basis of its use in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCMDB are not well understood. However, studies have shown that the compound is not toxic to humans, and it is not considered to be a potential human carcinogen. In addition, DCMDB has been shown to have low acute toxicity in animals, and it is not known to have any adverse effects on the environment.
Advantages And Limitations For Lab Experiments
DCMDB has several advantages for laboratory experiments. It is a colorless liquid with a pleasant odor, and it has a boiling point of 156-158 °C. It is also relatively stable and non-toxic, making it suitable for use in a variety of laboratory experiments. However, DCMDB is also known to be sensitive to light and air, so it should be stored in a dark, airtight container.
Future Directions
Future research on DCMDB could focus on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted on the mechanism of action of DCMDB, as well as its potential toxicity and environmental effects. Finally, further research could be conducted on the synthesis of DCMDB and its derivatives, as well as on the potential uses of these compounds.
properties
IUPAC Name |
4,5-dichloro-2-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLTYVNZIXUEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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